molecular formula C21H21NO6S B15034652 Ethyl 5-(acetyloxy)-1,2-dimethyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate

Ethyl 5-(acetyloxy)-1,2-dimethyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate

Cat. No.: B15034652
M. Wt: 415.5 g/mol
InChI Key: GXYZPVNAIUJVGF-UHFFFAOYSA-N
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Description

ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetoxy group, a benzenesulfonyl group, and a dimethylindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of various functional groups. Common synthetic routes include:

    Friedel-Crafts Acylation: This step introduces the benzenesulfonyl group to the indole core.

    Esterification: The ethyl ester group is introduced through esterification reactions.

    Acetylation: The acetoxy group is added via acetylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl and acetoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(HYDROXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 5-(ACETYLOXY)-4-(METHYLSULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1-METHYL-1H-INDOLE-3-CARBOXYLATE

Uniqueness

ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is unique due to the presence of both the acetoxy and benzenesulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-4-(benzenesulfonyl)-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C21H21NO6S/c1-5-27-21(24)18-13(2)22(4)16-11-12-17(28-14(3)23)20(19(16)18)29(25,26)15-9-7-6-8-10-15/h6-12H,5H2,1-4H3

InChI Key

GXYZPVNAIUJVGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC(=O)C)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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